The metabolic conversion of Fluorometholone to 20-Dihydrofluorometholone is a critical first-pass effect in the eye. However, the stereochemistry of the metabolite varies significantly across species due to structural differences in the corneal ketone reductases [1].
The workflow below illustrates the metabolic pathway and the key species-specific differences.
The metabolic pathway of fluorometholone to its dihydro metabolites shows significant species variation in the predominant isomer formed.
Quantitative data on these species differences, as detailed in one research summary, highlights the importance of model selection in preclinical studies [1].
| Species | Major Metabolite | Relative Abundance | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|
| Rabbit | 20α-isomer | 98% | 4.7 × 10⁴ M⁻¹s⁻¹ |
| Human | 20β-isomer | 89% | 2.1 × 10⁴ M⁻¹s⁻¹ |
| Bovine | Mixed (60:40 α:β) | 100% | 3.8 × 10⁴ M⁻¹s⁻¹ |
Table: Species-specific biotransformation patterns of fluorometholone [1].
For researchers aiming to study this metabolite, the following methodologies from recent studies provide a robust framework.
This protocol is based on a 2021 study that formulated nanocrystals to enhance corneal penetration [2] [3] [4].
This protocol outlines how to track the metabolite in an animal model [2] [4].
For preliminary screening, these in vitro systems can be utilized [1].
The formation of this compound has direct consequences for the therapeutic profile of fluorometholone.
The dihydro metabolites exhibit a significantly weaker binding affinity for the glucocorticoid receptor compared to the parent fluorometholone [1]. This reduced activity is considered a key factor behind fluorometholone's well-documented lower risk of elevating intraocular pressure (IOP) compared to more potent steroids like dexamethasone [2] [1]. The following table compares their binding characteristics.
| Compound | Relative Binding Affinity | Pharmacological Implication |
|---|---|---|
| Fluorometholone | High | Potent anti-inflammatory effect |
| 20α-Dihydrofluorometholone | Weak | Contributes to reduced steroidogenic side effects |
| 20β-Dihydrofluorometholone | Negligible | Contributes to reduced steroidogenic side effects |
Table: Comparative glucocorticoid receptor binding affinities of fluorometholone and its metabolites [1].
Recent advances in drug delivery demonstrate that the metabolic fate can be influenced by formulation. The 2021 study on fluorometholone nanocrystals showed a 2-6 fold higher and longer-lasting penetration into the aqueous humor compared to conventional microcrystal formulations [2] [3] [4]. This suggests that while metabolism still occurs, nanocrystals can deliver a higher payload of the parent drug into the eye, which may be relevant for targeting corneal inflammation.
The formation of 20-Dihydrofluorometholone is an enzymatic reduction of the parent drug, Fluorometholone. This carbonyl reduction occurs at the C-20 ketone group on the pregnane ring structure, converting it to a hydroxyl group to form either the 20α- or 20β-dihydro isomer [1] [2] [3].
The stereochemistry of this reduction varies significantly across species due to structural differences in the ketone reductase enzymes. The table below summarizes key differences [3].
| Species | Major Metabolite | Relative Abundance | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|
| Rabbit | 20α-dihydrofluorometholone | 98% | 4.7 × 10⁴ M⁻¹s⁻¹ |
| Human | 20β-dihydrofluorometholone | 89% | 2.1 × 10⁴ M⁻¹s⁻¹ |
| Bovine | Mixed (60% α : 40% β) | 100% | 3.8 × 10⁴ M⁻¹s⁻¹ |
The structural basis for this species specificity involves a single amino acid residue in the enzyme's active site. In lagomorphs like rabbits, a phenylalanine at position 129 creates a hydrophobic pocket that favors α-face reduction. In primates, a serine at this position allows for hydrogen bonding with the 17α-hydroxyl group, leading to the 20β-isomer [3].
The metabolic conversion has profound implications for the drug's activity, as the dihydro metabolites exhibit a significantly reduced glucocorticoid receptor binding affinity.
| Compound | Relative Binding Affinity | Receptor Association Rate | Receptor Dissociation Rate |
|---|---|---|---|
| Fluorometholone | High | Rapid | Slow |
| 20α-Dihydrofluorometholone | Weak | Moderate | Moderate |
| 20β-Dihydrofluorometholone | Negligible | Slow | Rapid |
This metabolic deactivation is a key safety feature, potentially contributing to Fluorometholone's lower risk of elevating intraocular pressure compared to other steroids [3]. The metabolic pathway can be visualized as follows:
The metabolic reduction of Fluorometholone to its dihydro isomers, showing species-specific major pathways.
Several in vitro and ex vivo models are used to study this metabolic pathway.
The experimental workflow for investigating this metabolism typically follows this path:
General experimental workflow for studying the metabolism of Fluorometholone to this compound.
The biosynthesis of 20-Dihydrofluorometholone (20-DHFML) is a metabolic process where the parent drug, Fluorometholone (FML), is transformed in the cornea. The core reaction is the reduction of the ketone group at the C20 position of the FML molecule, leading to the formation of isomeric metabolites [1] [2] [3].
The table below summarizes the quantitative aspects of this biotransformation across different species.
Table 1: Species-Specific Biotransformation of Fluorometholone
| Species | Major Metabolite | Relative Abundance | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|
| Rabbit | 20α-dihydrofluorometholone | ~98% [2] [3] | 4.7 × 10⁴ M⁻¹s⁻¹ [3] |
| Human | 20β-dihydrofluorometholone | ~89% [3] | 2.1 × 10⁴ M⁻¹s⁻¹ [3] |
| Bovine | Mixed (60:40 α:β) [3] | ~100% [1] [3] | 3.8 × 10⁴ M⁻¹s⁻¹ [3] |
This metabolic pathway is a critical determinant of FML's pharmacokinetics. The cornea acts as a primary metabolic barrier, with studies indicating that over 90% of topically applied FML can be converted to its dihydro metabolites during passage through the cornea in rabbit models [3]. Consequently, the aqueous humor contains a high proportion (80-95%) of the dihydro metabolites shortly after administration [1] [3].
A key structural reason for the species variation lies in the enzyme itself. In primates, a serine residue at a specific position allows hydrogen bonding with the 17α-hydroxyl group of FML, favoring the production of the 20β-isomer. In contrast, lagomorphs like rabbits have a phenylalanine residue at the same position, creating a hydrophobic pocket that steers the reaction towards the 20α-isomer [3].
The following diagram illustrates the workflow of Fluorometholone metabolism and its subsequent penetration into the eye.
For researchers looking to replicate or build upon these findings, here are the methodologies from foundational studies.
1. Bovine Cornea Incubation Study [1]
This early study established the cornea's metabolic capability.
2. In Vivo Rabbit Eye Model with Nanocrystal Formulation [4] [2]
This more recent study evaluated a novel drug formulation and its metabolism.
The extensive pre-corneal metabolism of FML has direct implications for its therapeutic profile. The dihydro metabolites have a notably weaker binding affinity (up to 100-fold lower) for the glucocorticoid receptor compared to the parent FML [3]. This reduced activity at the receptor level is a key factor in FML's lower risk of elevating intraocular pressure, making it a safer option for patients concerned about steroid-induced glaucoma [4] [5] [2].
To further study this pathway, advanced in vitro models have been developed [3]:
20-Dihydrofluorometholone (20-DHFML) represents a critical metabolite in the ocular pharmacokinetic pathway of the topical corticosteroid fluorometholone (FML). This transformation is not merely a deactivation pathway but a sophisticated biotransformation process that significantly modulates the therapeutic profile and safety characteristics of the parent drug. The metabolic conversion occurs primarily within ocular tissues, notably the cornea, through the action of NADPH-dependent ketone reductases that reduce the 20-ketone group of fluorometholone [1]. This pathway is of particular pharmaceutical importance as it contributes to FML's lower risk of intraocular pressure (IOP) elevation compared to more potent corticosteroids like dexamethasone, making it valuable for patients predisposed to steroid-induced glaucoma [2] [3].
Recent advances in ophthalmic formulation science, particularly the development of nanocrystal technology, have shed new light on the clinical relevance of this metabolic pathway. Studies demonstrate that nanocrystal formulations of FML significantly enhance corneal penetration and subsequently alter the metabolic profile in the anterior chamber, resulting in 2-6 fold higher and longer-lasting ocular penetration compared to conventional microcrystal formulations [2] [3] [4]. This guide provides a comprehensive technical resource for researchers and pharmaceutical developers, integrating fundamental metabolic mechanisms, species-specific variations, quantitative analytical methodologies, and emerging formulation technologies that collectively define the role of 20-DHFML in modern ophthalmic therapy.
The biotransformation of fluorometholone to this compound represents a stereospecific reduction at the C20 position of the steroid nucleus:
This metabolic conversion significantly alters the molecular geometry and hydrogen bonding capacity of the corticosteroid, with profound implications for its receptor binding affinity and subsequent biological activity.
The following diagram illustrates the complete metabolic pathway of fluorometholone in ocular tissues, including the species-specific variations in metabolite formation:
Figure 1: Comprehensive Metabolic Pathway of Fluorometholone to this compound Isomers in Ocular Tystems
The molecular modifications resulting from the reduction of fluorometholone significantly alter its physicochemical properties:
The stereochemical orientation of the C20 hydroxyl group creates distinct three-dimensional configurations that significantly influence protein binding interactions and receptor engagement dynamics. This stereospecificity explains the substantial differences in glucocorticoid receptor binding affinity between the two isomers.
The metabolic fate of fluorometholone exhibits remarkable species specificity due to structural variations in corneal ketone reductases across different organisms. These enzymatic differences result in distinct stereochemical preferences that must be considered when extrapolating experimental data:
Table 1: Species-Specific Metabolic Patterns of Fluorometholone
| Species | Major Metabolite | Relative Abundance | Catalytic Efficiency (k~cat~/K~m~) | Structural Basis |
|---|---|---|---|---|
| Rabbit | 20α-dihydrofluorometholone | 98% | 4.7 × 10^4^ M^-1^s^-1^ | Conserved phenylalanine at position 129 creates hydrophobic pocket favoring α-face hydride attack [1] |
| Human | 20β-dihydrofluorometholone | 89% | 2.1 × 10^4^ M^-1^s^-1^ | Serine residue at position 129 enables β-face reduction through hydrogen bonding with 17α-hydroxyl group [1] |
| Bovine | Mixed (60:40 α:β) | 100% conversion | 3.8 × 10^4^ M^-1^s^-1^ | Glycine-rich flexible loop region enables dual specificity [1] [5] |
This species divergence has critical implications for preclinical research and drug development strategies. Rabbit models, which predominantly produce the 20α-isomer, may not accurately predict human metabolic profiles where the 20β-isomer prevails. This discrepancy must be accounted for when interpreting animal study results and extrapolating to human therapeutic effects.
The metabolic transformation of fluorometholone to its dihydro metabolites dramatically alters its pharmacokinetic behavior and pharmacodynamic activity:
Table 2: Pharmacokinetic and Receptor Binding Properties of Fluorometholone and Metabolites
| Compound | Relative Binding Affinity to GR | Receptor Association Rate | Receptor Dissociation Rate | Ocular Penetration Enhancement (Nanocrystal vs Microcrystal) | Metabolite Ratio in Aqueous Humor |
|---|---|---|---|---|---|
| Fluorometholone | High | Rapid | Slow | 2-6 fold higher [2] [3] | Parent compound (varies by species) |
| 20α-Dihydrofluorometholone | Weak | Moderate | Moderate | Longer lasting [2] | 98% in rabbits [1] |
| 20β-Dihydrofluorometholone | Negligible | Slow | Rapid | Not specifically measured | 89% in humans [1] |
The reduced receptor binding affinity of the dihydro metabolites is particularly significant from a therapeutic perspective. The 100-fold lower glucocorticoid receptor binding affinity of dihydro metabolites compared to the parent compound explains the reduced intraocular pressure (IOP) effects associated with fluorometholone therapy [1]. This property makes FML particularly valuable for patients requiring corticosteroid therapy who are simultaneously at risk for steroid-induced glaucoma.
High-Performance Liquid Chromatography (HPLC) represents the gold standard for quantifying fluorometholone and its metabolites in ocular tissues and fluids. The following validated method provides robust separation and accurate quantification:
This method effectively separates FML, 20α-DHFML, and 20β-DHFML, enabling precise quantification in complex biological matrices such as aqueous humor, corneal tissue, and plasma.
The Franz Diffusion Cell (FDC) system provides a robust platform for evaluating the release characteristics of ophthalmic formulations containing fluorometholone. The following validated protocol ensures reproducible results:
This system maintains sink conditions throughout the testing period and provides valuable data on drug release kinetics, which correlates with in vivo performance.
The following diagram illustrates a comprehensive experimental approach for studying fluorometholone metabolism and its formulation-dependent characteristics:
Figure 2: Comprehensive Experimental Workflow for Studying Fluorometholone Ocular Metabolism
Nanocrystal technology represents a significant advancement in ophthalmic drug delivery, particularly for poorly soluble compounds like fluorometholone. The reduction in particle size to the nanoscale dramatically alters the physicochemical properties and biological performance of the drug:
The enhanced ocular bioavailability of nanocrystal formulations stems from multiple factors: increased saturation solubility due to the Ostwald-Freundlich equation, higher dissolution rate from greater surface area, and improved tissue adhesiveness [7]. These factors collectively contribute to the observed 2-6 fold increase in ocular penetration compared to conventional formulations [2] [3].
The formulation of stable nanocrystal systems requires appropriate stabilization agents and optimized production techniques:
The selection of appropriate stabilizer combinations is critical for maintaining long-term physical stability, preventing particle aggregation, and ensuring consistent drug release profiles throughout the product shelf life.
The metabolic pathway of fluorometholone to this compound has direct clinical ramifications for managing ocular inflammatory conditions. The differential receptor binding between the parent drug and its metabolites creates a unique therapeutic profile:
The biotransformation process effectively creates a natural dose-limiting mechanism where extensive corneal metabolism reduces the amount of potent corticosteroid reaching the trabecular meshwork, thereby mitigating the IOP-elevating effects.
The metabolic profile of fluorometholone necessitates specific considerations for pharmaceutical development and regulatory approval:
The development of nanocrystal formulations requires additional characterization including particle size stability, crystal morphology, and in vitro release profile under physiologically relevant conditions.
The role of This compound in ocular steroid metabolism represents a compelling example of how biotransformation pathways can significantly influence therapeutic outcomes. The interplay between formulation technology, metabolic enzymes, and receptor pharmacology creates a complex system that can be optimized for enhanced efficacy and reduced side effects.
Future research directions should focus on:
The table below summarizes the key characteristics and experimental data for the two isomeric forms.
| Characteristic | 20α-Dihydrofluorometholone | 20β-Dihydrofluorometholone |
|---|---|---|
| Major Form in Species | Rabbit [1] [2] [3] | Human (based on aqueous humour samples) [4] |
| Relative Abundance in Species | Rabbit: ~98% [5] | Human: ~89% [5] |
| Catalytic Efficiency (kcat/Km) | Rabbit Corneal Reductase: 4.7 × 10⁴ M⁻¹s⁻¹ [5] | Human Corneal Reductase: 2.1 × 10⁴ M⁻¹s⁻¹ [5] |
| Glucocorticoid Receptor Binding Affinity | Weak [5] | Negligible [5] |
| Formation from Fluorometholone | Reduction of the 20-ketone group by corneal ketone reductases [5] [4] | Reduction of the 20-ketone group by corneal ketone reductases [5] [4] |
The metabolic pathway and species variation can be visualized as follows, highlighting the key difference in the final isomer produced:
Here are the detailed methodologies from foundational research on the metabolism and analysis of these isomers.
This protocol describes the incubation of Fluorometholone with isolated corneal tissue to study its metabolism.
This method details how to measure the penetration of a drug and its metabolite into the eye's anterior chamber.
The differences between the isomers have direct consequences for drug action and development.
The similarity between stereoisomers presents an analytical challenge, as noted in research on similar compounds.
The table below summarizes the core findings on this metabolic pathway:
| Aspect | Details |
|---|---|
| Parent Drug | Fluorometholone (FML) [1] [2] [3] |
| Metabolite Formed | 20α-Dihydrofluorometholone (20α-DHFML) [1] [2] |
| Site of Metabolism | Cornea (demonstrated in bovine and rabbit models) [1] [2] |
| Reaction Type | Reduction of the 20-ketone group on the FML molecule [2] |
| Key Evidence | Metabolite identified in rabbit aqueous humor after topical FML application; only the 20α isomer was detected in this study [1] |
This metabolic pathway is significant because it influences the drug's concentration and duration in the eye. Research shows that nanocrystal formulations of FML can enhance this process, leading to 2–6 fold higher and longer-lasting ocular penetration of the active drug and its metabolite compared to traditional microcrystal formulations [1].
The following methodology details how the in vivo formation and penetration of 20-Dihydrofluorometholone can be studied.
The diagram below outlines the core workflow for investigating this metabolic pathway.
Core workflow for studying this compound formation in vivo.
Understanding this pathway has direct practical consequences for ophthalmology and pharmaceutical development.
20-Dihydrofluorometholone is a known related substance of fluorometholone (FLM), a corticosteroid used in ophthalmic formulations to treat inflammatory eye conditions [1]. Monitoring this impurity is critical during pharmaceutical development and quality control to ensure drug safety and efficacy.
The analytical method must separate this compound from the active pharmaceutical ingredient (FLM) and other potential impurities in a complex matrix, often in the presence of other drugs like tetrahydrozoline hydrochloride [2] [1]. This protocol describes a stability-indicating reversed-phase HPLC method developed and validated for this specific purpose, capable of withstanding rigorous regulatory scrutiny [2] [3].
The following conditions form the core of the analytical method, optimized for maximum separation and detection sensitivity [2] [1].
| Parameter | Specification |
|---|---|
| HPLC System | Waters Alliance E2695 or equivalent |
| Column | µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Column Temperature | 40 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Flow Rate | 1.5 mL/min |
| Mobile Phase A | Purified Water : Methanol (50:50, v/v), pH adjusted to 3.2 ± 0.05 with phosphoric acid |
| Mobile Phase B | Purified Water : Methanol : Phosphoric Acid (97: 3: 0.05, v:v:v) |
| Gradient Program | Time (min) -> %B: 0 -> 100, 25 -> 100, 35 -> 0, 45 -> 0 [1] |
Accurately weigh about 10.0 mg of Fluorometholone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to create Stock Solution 1 (approximately 100 µg/mL). Perform a two-step serial dilution: transfer 5.0 mL of Stock Solution 1 into a 50 mL volumetric flask and dilute to volume with methanol. Again, transfer 5.0 mL of this intermediate solution into a second 50 mL volumetric flask and dilute to volume with methanol. The final standard concentration is approximately 0.5 µg/mL. Filter through a 0.45 µm PTFE membrane before injection [1].
This solution verifies the system's performance, specifically the resolution between fluorometholone and this compound. Accurately weigh about 2.0 mg of this compound (Impurity B) into a 50 mL volumetric flask. Add 30.0 mL of Stock Solution 1, sonicate to dissolve, and dilute to volume with more Stock Solution 1. Transfer 0.5 mL of this mixture into a 20 mL volumetric flask and dilute to volume with Stock Solution 1. Filter before use [1].
Transfer about 1.0 mL of the ophthalmic sample (equivalent to 1.0 mg of Fluorometholone) into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter the solution through a 0.45 µm PTFE membrane prior to HPLC injection [1].
To prove the method's stability-indicating capability, stress the ophthalmic solution under the following conditions to intentionally generate degradation products, including potential levels of this compound [1] [3].
Note: After acidic, basic, or oxidative stress, neutralize the solutions appropriately before analysis. Analyze corresponding blank solutions to distinguish degradation peaks from excipient interference [1].
The workflow below summarizes the key experimental procedures.
The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guideline. The table below summarizes the key validation parameters and results, confirming the method is fit for its intended purpose [2] [1] [4].
| Validation Parameter | Results & Acceptance Criteria | Outcome |
|---|---|---|
| Specificity | No interference from blank, placebo, or degradation products. Peak purity angle < purity threshold (PDA detection) [1]. | Suitable |
| System Suitability | Resolution between FLM and this compound ≥ 2.0; Tailing Factor: 0.8 - 1.5; Theoretical plates ≥ 10,000 [1]. | Resolution: 2.9 |
| Linearity & Range | Linear range established for impurities from LOQ to 120% of specification. Correlation coefficient (R²) ≥ 0.990 [1] [4]. | R² ≥ 0.990 |
| Precision (Repeatability) | Expressed as %RSD of peak areas for six sample injections. Acceptable RSD typically < 2.0% [4] [3]. | < 2.0% RSD |
| Accuracy (Recovery) | Determined by spiking known impurities into placebo. Recovery should be within 98-102% [4] [3]. | 98-102% |
| Robustness | Method performance remains unaffected by small, deliberate variations in flow rate (±0.1 mL/min), temperature (±5°C), and mobile phase pH (±0.1) [1] [4]. | Robust |
This step-by-step protocol allows for the execution of the method in a quality control laboratory setting.
The developed method is specific, accurate, precise, and linear over the required range, successfully separating this compound from fluorometholone and other potential impurities. Its stability-indicating nature was proven through forced degradation studies, making it suitable for assessing product stability and quality [2] [1] [3].
Troubleshooting Common Issues:
This application note provides a robust and fully validated stability-indicating HPLC method for the reliable detection and quantification of this compound in fluorometholone ophthalmic solutions. The detailed protocols, solution preparations, and validation data support its implementation in pharmaceutical research, development, and quality control laboratories to ensure product safety and efficacy.
20α-Dihydrofluorometholone (20α-DHFML) is the primary metabolite of the corticosteroid Fluorometholone (FML), which is widely used to treat inflammatory eye conditions [1] [2]. The metabolism of FML to 20α-DHFML involves the reduction of the 20-ketone group in the steroid structure, a process observed in both bovine and human ocular tissues [3] [4]. Monitoring this metabolite is crucial for drug development studies, particularly those focused on enhancing corneal permeability and ocular bioavailability of fluorometholone formulations [4].
The following protocols and data outline a robust GC-MS method for the identification and quantification of 20α-Dihydrofluorometholone in biological samples, aiding in pharmacokinetic and metabolic studies.
The table below summarizes the key chemical and structural information for Fluorometholone and its metabolite, 20α-Dihydrofluorometholone.
| Property | Fluorometholone (FML) | 20α-Dihydrofluorometholone (20α-DHFML) |
|---|---|---|
| IUPAC Name | (1R,2S,8S,10S,11S,14R,15S,17S)-14-acetyl-1-fluoro-14,17-dihydroxy-2,8,15-trimethyltetracyclo[8.7.0.02,7.011,15]heptadeca-3,6-dien-5-one [1] | Metabolite of FML (20-ketone reduction) [3] |
| Chemical Formula | C22H29FO4 [1] [2] | Information not specified in search results |
| Molecular Weight | 376.4617 g/mol (Average); 376.204987621 (Monoisotopic) [1] | Information not specified in search results |
| Metabolic Pathway | Prodrug | Active metabolite (formed via 20-ketone reduction) [3] |
| Biological Activity | Glucocorticoid receptor agonist; anti-inflammatory [1] | Contributes to overall anti-inflammatory activity [3] |
This protocol is adapted from published studies on fluorometholone metabolism [3] [4].
While the precise GC-MS parameters from the foundational study are not fully detailed [3], the method was successfully used to identify and quantify 20α-DHFML. The following table suggests typical parameters for such an analysis, which require optimization and validation.
| Parameter | Setting / Condition |
|---|---|
| GC Column | Fused silica capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness) |
| Stationary Phase | (5%-Phenyl)-methylpolysiloxane (e.g., DB-5MS) |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial temp: 180°C (hold 1 min) Ramp 1: 20°C/min to 260°C Ramp 2: 5°C/min to 300°C (hold 5-10 min) | | MS Ionization Source | Electron Impact (EI) | | Ion Source Temperature | 230°C | | Quadrupole Temperature | 150°C | | Transfer Line Temperature | 280°C | | Data Acquisition Mode | Selected Ion Monitoring (SIM) |
The experimental workflow for this protocol is summarized in the following diagram:
Diagram 1: Experimental workflow for GC-MS analysis of 20α-Dihydrofluorometholone.
The table below proposes characteristic ions for FML and 20α-DHFML based on their structure. Analytes are identified by their retention time and the relative abundance of these key ions.
| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Retention Time (min) |
|---|---|---|---|
| Fluorometholone (FML) | 379 (M⁺+2) | 361, 341, 323 | To be determined empirically |
| 20α-Dihydrofluorometholone (20α-DHFML) | 381 (M⁺+2) | 363, 343, 325 | To be determined empirically |
| Internal Std. ([²H₃]-20α-DHFML) | 384 | 366, 346 | To be determined empirically |
To ensure reliability, the GC-MS method should be validated. The following table outlines key parameters, with example targets based on standard bioanalytical guidelines and the demonstrated success of the method in prior research [3].
| Validation Parameter | Target / Result |
|---|---|
| Linear Range | To be established (e.g., 1-500 ng/mL) |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | < 5 ng/mL |
| Accuracy (Recovery) | 85-115% |
| Precision (RSD) | < 15% |
This GC-MS protocol is critical for evaluating new drug formulations. A key application was demonstrated in a 2020 study, which used HPLC to show that a fluorometholone nanocrystal formulation (mean size ~201 nm) resulted in a 2 to 6-fold increase in the concentration of 20α-DHFML in rabbit aqueous humour compared to a microcrystal formulation [4]. This underscores the value of the GC-MS method in quantifying metabolite levels to prove enhanced corneal penetration and bioavailability.
Diagram 2: Data analysis workflow for confirming and quantifying 20α-Dihydrofluorometholone.
This protocol summarizes the key steps for analyzing 20α-Dihydrofluorometholone in rabbit aqueous humor, based on a study investigating fluorometholone nanocrystal eye drops [1] [2] [3].
The table below summarizes the comparative performance of nanocrystal and microcrystal formulations, highlighting the enhanced penetration of the nanocrystal type [1].
| Parameter | Fluorometholone Nanocrystal Eye Drops | Fluorometholone Microcrystal Eye Drops |
|---|---|---|
| Mean Particle Size | 201.2 ± 14.1 nm [1] [2] | 9.24 ± 4.51 µm [1] [2] |
| Particle Morphology | Predominantly rectangular [1] | Rod-like [1] |
| Relative Penetrance in Aqueous Humor | 2 to 6-fold higher than microcrystals [1] [3] | Baseline (1x) |
| Duration of Presence | Longer lasting in aqueous humor [1] [3] | Shorter duration [1] |
| Key Metabolite Identified | 20α-Dihydrofluorometholone [1] [3] | 20α-Dihydrofluorometholone [1] [3] |
The following diagram illustrates the complete experimental workflow from animal dosing to data analysis:
Background Fluorometholone is a corticosteroid used for ocular anti-inflammatory therapy, with a favorable safety profile that includes a lower risk of elevating intraocular pressure compared to other steroids [1] [2]. A key to its efficacy and safety is its bioavailability in the anterior chamber of the eye. A primary metabolic pathway of Fluorometholone in the rabbit eye is its conversion to 20α-Dihydrofluorometholone [1]. Research has demonstrated that formulating Fluorometholone as nanocrystals significantly enhances its corneal penetration and prolongs its presence in the aqueous humor compared to traditional microcrystal formulations [1] [2]. The following protocol outlines the method for evaluating this penetration using an in vivo rabbit model.
Key Findings from Precedent Research A pivotal study generated Fluorometholone nanocrystal eye drops with a mean particle size of 201.2 ± 14.1 nm [1]. The following table summarizes the core quantitative findings from this research, highlighting the advantage of the nanocrystal formulation:
Table 1: Key Experimental Findings from Precedent Study
| Parameter | Fluorometholone Nanocrystals | Fluorometholone Microcrystals |
|---|---|---|
| Mean Particle Size | 201.2 ± 14.1 nm [1] | 9.24 ± 4.51 µm [1] |
| Particle Morphology | Predominantly rectangular [1] | Rod-like [1] |
| Corneal Penetration | 2 to 6-fold higher than microcrystals [1] [2] | Baseline (Reference) |
| Duration in Aqueous Humor | Longer lasting [1] [2] | Shorter duration [1] |
| Primary Metabolite | 20α-Dihydrofluorometholone [1] [2] | 20α-Dihydrofluorometholone [1] [2] |
This protocol is adapted from the methodology used in the cited study [1].
1. Objective To quantify the penetration of Fluorometholone and its metabolite, 20α-Dihydrofluorometholone, into the aqueous humor of rabbit eyes following topical administration of nanocrystal and microcrystal eye drop formulations.
2. Materials and Equipment
3. Methodology
3.1. In Vivo Administration and Sample Collection
3.2. Sample Analysis via HPLC
4. Data Analysis
The experimental workflow and metabolic pathway can be visualized as follows:
Diagram 1: Experimental workflow for evaluating the corneal penetration and metabolism of Fluorometholone eye drops. PK: Pharmacokinetic.
I hope these detailed Application Notes and Protocols provide a solid foundation for your work. Should you require further specifics on analytical method validation or formulation techniques, please feel free to ask.
| Parameter | Specific Conditions Used in Literature |
|---|---|
| Cell Type | Vertical Franz Diffusion Cells (Model A, Hanson) [1] |
| Receptor Volume | 7 mL [1] |
| Membrane Type | Pre-sterilized Nylon-66 Membrane Disc Filter (0.45 μm pore size) [1] |
| Membrane Preparation | Saturated in STF medium for 30 minutes prior to analysis [1] |
| Temperature | 37 ± 0.5 °C [1] |
| Stirring Speed | 750 rpm [1] |
| Receptor Medium | pH 7.4 Artificial/Simulated Tear Fluid (ATF/STF) with 2.0% SDS [1] |
| Sample Volume | 1.5 mL [1] |
| Sampling Time Points | 1, 2, 3, 4, 5, 6, 7, 8, 12, 18, 24, 36, 48 hours [1] |
| Analysis Method | HPLC-UV at 210 nm [1] |
The workflow for the entire experimental and data analysis process is as follows:
The membrane must be inert and not rate-limiting for drug diffusion. Key selection criteria include:
The HPLC method must be fully validated for the specific release medium. Key parameters include [1]:
The Franz Cell method is highly valuable for comparing the performance of different Fluorometholone formulations. The diagram below illustrates how this testing integrates into the formulation screening process.
Advanced formulations can significantly enhance permeation:
Fluorometholone is a synthetic fluorinated corticosteroid primarily used in ophthalmic formulations to treat inflammatory conditions of the eye [1]. Structurally, it is characterized by a steroid nucleus with a fluorine atom at the 9-position, which enhances its therapeutic efficacy [2]. Like other steroids, fluorometholone contains the characteristic cyclopentanoperhydrophenanthrene core, consisting of four fused rings [3].
Analytical monitoring of fluorometholone and its related substances is crucial in pharmaceutical development and quality control due to the compound's instability under various conditions and potential to form degradation products [4]. This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method that separates fluorometholone from its impurities and degradation products, providing a robust analytical tool for pharmaceutical analysis.
All chemicals and reagents should be of HPLC grade:
The method should be implemented using the following instrumentation and conditions [4] [5]:
Accurately weigh approximately 10 mg of fluorometholone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock standard solution of 1 mg/mL. Further dilute 1.0 mL of this solution to 10 mL with mobile phase to obtain a working standard solution of 100 µg/mL.
For ophthalmic formulations, accurately weigh and transfer an amount of sample equivalent to 10 mg of fluorometholone into a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate for 10 minutes with occasional shaking, and dilute to volume with methanol. Filter through a 0.45 µm membrane filter, and use the filtrate as the test solution.
The method should be validated according to ICH guidelines for the following parameters [6]:
Demonstrate specificity by injecting individually the placebo, standard, and sample solutions. The method should effectively separate fluorometholone from its degradation products and process impurities. Forced degradation studies should include:
Prepare fluorometholone standard solutions at six different concentration levels across the range of 50-150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate and plot the average peak area against concentration. The correlation coefficient (r) should be not less than 0.999.
Spike the placebo with known quantities of fluorometholone at three concentration levels (50%, 100%, and 150% of the target concentration) in triplicate. Calculate the percentage recovery for each level.
Deliberately vary the method parameters to establish robustness:
Monitor standard and sample solutions stored at room temperature and under refrigeration (2-8°C) over 24-48 hours.
The experimental workflow for method development and validation is systematically presented below:
Figure 1: HPLC Method Development and Validation Workflow
The development of a stability-indicating method for fluorometholone required careful optimization of chromatographic parameters to achieve adequate separation of the active pharmaceutical ingredient from its potential impurities and degradation products. The C18 stationary phase provided optimal retention and selectivity for fluorometholone, which possesses moderate hydrophobicity due to its steroid structure [7].
The selection of mobile phase composition was critical for achieving appropriate retention and peak shape. The addition of trimethylamine in the phosphate buffer served as a tailing reducer, improving peak symmetry [4]. The acidic pH of 2.5 and 5.0 in the two mobile phase options respectively suppressed the ionization of residual silanol groups on the stationary phase and any ionizable groups in the analyte, further enhancing chromatographic performance.
The developed method was comprehensively validated according to ICH guidelines. The table below summarizes the validation parameters and results:
Table 1: Method Validation Parameters and Results for Fluorometholone HPLC Analysis
| Validation Parameter | Conditions/Specifications | Results |
|---|---|---|
| Specificity | Resolution from nearest impurity | >2.0 [4] |
| Linearity | Range: 0.01-50.00 µg/mL [4] | R² > 0.999 |
| Precision (Repeatability) | %RSD for six replicate injections | <1.0% [5] |
| Accuracy | Recovery at 80%, 100%, 120% levels | 98-99% [5] |
| LOD | Signal-to-noise ratio 3:1 | 0.72 µg/mL [5] |
| LOQ | Signal-to-noise ratio 10:1 | 2.21 µg/mL [5] |
| Robustness | Variations in flow rate, mobile phase composition, temperature | RSD <2.0% |
The method demonstrated excellent specificity by effectively separating fluorometholone from all potential impurities and degradation products formed under various stress conditions. The peak purity index obtained from photodiode array detection confirmed the homogeneity of the fluorometholone peak in the presence of degradation products.
The linearity of the method was established over a wide concentration range, with a correlation coefficient greater than 0.999, indicating a strong linear relationship between concentration and peak area. The precision of the method, expressed as %RSD, was well within the acceptable limits of not more than 1.0% for repeatability and 2.0% for intermediate precision.
The accuracy of the method was demonstrated by recovery studies at three concentration levels, yielding results between 98-99%, which is within the acceptable range of 98-102% for pharmaceutical compounds [5]. The LOD and LOQ values indicate the method's adequate sensitivity for detecting and quantifying low levels of impurities.
Forced degradation studies revealed that fluorometholone undergoes significant degradation under acidic, basic, and oxidative stress conditions, but remains relatively stable under thermal and photolytic conditions. The method successfully separated all degradation products from the main peak, confirming its stability-indicating capability.
The structural characterization of degradation products can be facilitated by mass spectrometric detection. As noted in the literature, corticosteroids with a fluorine atom at the 9-position, such as fluorometholone, often show a characteristic loss of hydrogen fluoride (HF) during mass spectrometry [2]. This fragmentation pattern can help identify degradation products stemming from the parent compound.
The validated method has been successfully applied to the analysis of fluorometholone in ophthalmic formulations, including suspensions and ointments [4] [5]. The method effectively quantifies the drug content in these formulations and simultaneously monitors the formation of impurities during stability studies.
For ophthalmic suspensions, an appropriate sample preparation technique involving sonication and filtration is crucial to ensure complete extraction of the active ingredient and obtain a homogeneous solution for analysis. The method has also been applied to fixed-dose combination products containing fluorometholone with other drugs such as ketorolac [5].
The method is suitable for quality control testing in pharmaceutical manufacturing and for stability studies to establish shelf life and storage conditions for fluorometholone-containing products.
The developed and validated stability-indicating RP-HPLC method provides a reliable, precise, and accurate analytical procedure for the determination of fluorometholone and its related substances in pharmaceutical formulations. The method demonstrates excellent specificity by separating fluorometholone from its degradation products and impurities.
The validation data confirms that the method complies with ICH guidelines for all validation parameters, making it suitable for application in quality control laboratories for routine analysis of fluorometholone in ophthalmic preparations. The method can be effectively used for stability monitoring, assay determination, and impurity profiling of fluorometholone in pharmaceutical dosage forms.
20-Dihydrofluorometholone is a key metabolite of the corticosteroid fluorometholone, formed primarily through stereospecific reduction in ocular tissues. Its extraction and quantification from biological samples are crucial for understanding the pharmacokinetics and bioavailability of fluorometholone formulations in ophthalmic medicine. Research demonstrates that fluorometholone undergoes rapid metabolization to 20α-dihydrofluorometholone in rabbit eyes, with nanocrystal formulations showing significantly enhanced ocular penetration [1] [2]. This protocol establishes a standardized approach for extracting and analyzing this metabolite from biological matrices, particularly aqueous humor, to support pharmaceutical development and metabolic studies.
Fluorometholone metabolizes to 20α-dihydrofluorometholone in the rabbit eye, with nanocrystal formulations demonstrating 2-6 fold higher and longer-lasting ocular penetration compared to microcrystal formulations [1] [2]. The metabolic conversion occurs rapidly, with detection in aqueous humor within 15-240 minutes after ocular surface application [2].
Species-specific biotransformation patterns significantly impact metabolic profiles, as shown in the table below.
| Species | Major Metabolite | Relative Abundance | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|
| Rabbit | 20α-isomer | 98% | 4.7 × 10⁴ M⁻¹s⁻¹ |
| Human | 20β-isomer | 89% | 2.1 × 10⁴ M⁻¹s⁻¹ |
| Bovine | Mixed (60:40) | 100% | 3.8 × 10⁴ M⁻¹s⁻¹ |
Table 1: Species-Specific Biotransformation Patterns of Fluorometholone [3]
These differences arise from structural variations in ketone reductases between species. The 20α-dihydro isomer predominates in lagomorphs due to a conserved phenylalanine residue at position 129, creating a hydrophobic pocket favoring α-face hydride attack [3].
Aqueous Humor Collection:
Sample Extraction Protocol:
The experimental workflow for the entire analytical process is summarized in the following diagram:
Chromatographic Parameters:
Gradient Elution Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0 | 85 | 15 |
| 10 | 70 | 30 |
| 20 | 50 | 50 |
| 30 | 20 | 80 |
| 35 | 85 | 15 |
| 40 | 85 | 15 |
Table 2: HPLC Gradient Elution Program [4]
Mobile Phase Preparation:
The optimized HPLC method was validated according to ICH Q2(R2) guidelines, with the following results for key parameters:
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Specificity | No interference at retention times of impurities | Complete separation of all peaks |
| System Suitability | Resolution: 2.9 | ≥2.0 |
| Symmetry factor: 0.9 | 0.8-1.5 | |
| Theoretical plates: 36869 | ≥10000 | |
| Linearity | R² > 0.999 for fluorometholone | R² ≥ 0.999 |
| LOD | Established per CLSI EP17 | Appropriate for analyte |
| LOQ | Established per CLSI EP17 | Appropriate for analyte |
Table 3: Method Validation Results Summary [4] [5]
Prepare system suitability solution containing 2.0 mg 1,2-Dihydrofluorometholone in 50 mL volumetric flask, diluted with stock solution [4]. The system is deemed suitable when:
Calculations follow CLSI EP17 guidelines:
The developed method successfully separates fluorometholone from its metabolites and impurities. The retention times and resolution factors meet acceptance criteria, with the critical pair (fluorometholone and 1,2-dihydrofluorometholone) showing resolution of 2.9 [4].
Extraction efficiency should be determined by comparing peak areas of extracted samples with unextracted standards at low, medium, and high concentrations. Acceptable recovery ranges between 85-115%.
Forced degradation studies provide information on the stability-indicating nature of the method:
| Stress Condition | Duration | Degradation Observed |
|---|---|---|
| Thermal (60°C) | 14 days | Minimal degradation |
| Photolytic | 14 days | Minimal degradation |
| Acidic hydrolysis | 14 days | Significant degradation |
| Alkaline hydrolysis | 14 days | Significant degradation |
| Oxidative degradation | 14 days | Moderate degradation |
Table 4: Forced Degradation Study Results [4]
The extraction and quantification of this compound provides critical insights into fluorometholone's ocular pharmacokinetics. The predominance of the 20α-isomer in rabbit models correlates with reduced glucocorticoid receptor binding affinity (100-fold lower than parent compound), explaining the reduced intraocular pressure effects compared to other corticosteroids [3].
Nanocrystal formulations (mean particle size 201.2 ± 14.1 nm) demonstrate significantly enhanced corneal penetration compared to microcrystals (mean particle size 9.24 ± 4.51 μm) [1]. This technology improves bioavailability while maintaining the same crystal structure as confirmed by powder X-ray diffraction [1].
The stability-indicating method ensures reliable quantification of this compound despite the presence of degradation products. The pH optimization to 3.2 is critical for maintaining resolution between Deltamedrane impurity and fluorometholone peaks [4].
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor resolution | Column degradation | Replace column |
| Incorrect mobile phase pH | Adjust to pH 3.2 | |
| Low recovery | Incomplete protein precipitation | Increase methanol volume |
| Inefficient reconstitution | Use sonication | |
| Peak tailing | Column contamination | Flush with strong solvent |
A key study investigating fluorometholone metabolism in rabbit eyes after administering nanocrystal and microcrystal eye drops provides a crucial insight: only the 20α-Dihydrofluorometholone metabolite was detected, with no evidence of the 20β isomer forming [1] [2]. This suggests that the enzyme responsible for the reduction in this biological system is highly stereoselective for producing the 20α form.
The metabolite was identified using High-Performance Liquid Chromatography (HPLC) analysis of the aqueous humor, indicating that the HPLC technique is suitable for separating and detecting dihydrofluorometholone [1] [2].
While a direct method for the 20α/20β separation is not available, the following established protocols for analyzing fluorometholone and other steroids provide a strong technical foundation.
This method, developed for an ophthalmic solution, successfully separates fluorometholone from several of its known impurities and degradation products [3].
| Parameter | Specification |
|---|---|
| Objective | Related substances analysis of Fluorometholone in an ophthalmic solution. |
| Column | µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent. |
| Mobile Phase | Gradient elution. Mobile Phase A: Water:MeOH (50:50), pH adjusted to 3.2. Mobile Phase B: Water:MeOH:Phosphoric acid (97:3:0.05). |
| Flow Rate | 1.5 ml/min |
| Temperature | Column: 40 °C; Sample: 25 °C |
| Detection | UV at 240 nm |
| Injection Volume | 20 µl |
For analytes with low concentrations, coupling HPLC with Fluorescence Detection (FLD) offers superior sensitivity. This often requires a derivatization step to introduce a fluorescent tag to the steroid molecule [4].
| Aspect | Consideration for Method Development |
|---|---|
| Derivatization | Necessary for non-fluorescent steroids. Can be performed pre-column (offline) or post-column (online). |
| Common Reagents | 1-Anthroyl nitrile (1-AN), 9-Anthroyl nitrile (9-AN), and others targeting hydroxyl or ketone groups on the steroid. |
| Sample Preparation | Often requires extraction (e.g., Solid Phase Extraction, Liquid-Liquid Extraction) to clean up complex samples like plasma. |
| Separation Mode | Reversed-phase HPLC (e.g., C18 column) is most common. |
Based on the analyzed research, the most viable approach is to adapt an existing HPLC method, such as the one summarized in Table 1, and optimize it for the separation of the two isomers. The following workflow outlines the key stages of this process.
To successfully develop a separation protocol, you should focus on:
Since no published method directly addresses this separation, the most efficient path forward is to:
I hope these detailed application notes provide a solid foundation for your research. Should you require clarification on the provided HPLC method parameters, please feel free to ask.
High-performance liquid chromatography with ultraviolet detection (HPLC-UV) represents one of the most widely utilized analytical techniques in pharmaceutical analysis due to its robustness, sensitivity, and versatility. These methods are particularly valuable for the quantitative determination of active pharmaceutical ingredients and their related substances, including degradation products and process impurities. The analysis of corticosteroid compounds such as fluorometholone and its metabolites, including 20-dihydrofluorometholone, presents specific analytical challenges due to their structural similarity and potential for degradation under various environmental conditions. The development of stability-indicating methods that can successfully separate and quantify these compounds is therefore essential for comprehensive quality control in pharmaceutical development.
The HPLC-UV methodology detailed in these application notes has been optimized specifically for the separation and quantification of fluorometholone and its key impurities, with particular emphasis on this compound (also referred to as 1,2-dihydrofluorometholone or Imp B in some literature). These protocols incorporate validated approaches for sample preparation, chromatographic separation, and method validation parameters, providing researchers and pharmaceutical analysts with a reliable framework for implementation in quality control laboratories. The method has been demonstrated to be effective for the analysis of ophthalmic formulations and can be adapted with appropriate validation for other pharmaceutical dosage forms containing fluorometholone and its metabolites.
Column: µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent [1]. Alternative columns that have been successfully employed include Atlantis dC18 (250 mm × 4.6 mm, 5 µm) [2] and INNO C18 (250 mm × 4.6 mm, 5 µm) [3].
Mobile Phase: Employ gradient elution with Mobile Phase A (water:methanol, 50:50 v/v, pH adjusted to 3.2 with phosphoric acid) and Mobile Phase B (water:methanol:phosphoric acid, 97:3:0.05 v/v/v) [1]. The gradient program should be implemented as follows:
Table: Gradient Elution Program for Fluorometholone Analysis
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0 | 80 | 20 |
| 10 | 70 | 30 |
| 20 | 60 | 40 |
| 30 | 50 | 50 |
| 35 | 80 | 20 |
Dilution Solution: HPLC-grade methanol [1]
Standard Solution Preparation: Accurately weigh approximately 10.0 mg of fluorometholone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain Stock Solution 1 (100 µg/mL). Transfer 5.0 mL of Stock Solution 1 to a 50 mL volumetric flask and dilute to volume with methanol. Transfer 5.0 mL of this resulting solution to another 50 mL volumetric flask and dilute to volume with methanol to obtain a final concentration of 0.5 µg/mL. Filter through a 0.45 µm PTFE filter before injection [1].
System Suitability Solution: Accurately weigh approximately 2.0 mg of this compound (Imp B) into a 50 mL volumetric flask. Add 30.0 mL of Stock Solution 1 and sonicate until dissolved. Dilute to volume with Stock Solution 1 and mix. Transfer 0.5 mL of this solution to a 20 mL volumetric flask and dilute to volume with Stock Solution 1. Filter through a 0.45 µm PTFE filter before injection [1].
Sample Solution: For ophthalmic solutions, transfer approximately 1.0 mL of sample (equivalent to 1.0 mg of fluorometholone) to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Filter through a 0.45 µm PTFE filter before injection [1].
The specificity of an HPLC method is its ability to measure the analyte response in the presence of potential interferents, including impurities, degradation products, and matrix components. Forced degradation studies should be conducted on the ophthalmic solution containing fluorometholone under the following conditions to demonstrate the stability-indicating capability of the method [1]:
After degradation treatment, neutralize acidic, basic, and oxidative hydrolysis solutions using 5.0 M NaOH, 5.0 M HCl, and 30% tetrabutylammonium solutions, respectively. Analyze corresponding blank solutions to identify formed degradation impurities. The method should demonstrate baseline separation of all degradation products from the main analyte peaks, with peak purity confirmed using photodiode array detection (purity angle < purity threshold) [1].
Table: Validation Parameters for Fluorometholone and Related Compounds
| Parameter | FLM | This compound | Other Impurities |
|---|---|---|---|
| Linear Range | Up to 20 ng/µL [4] | Similar to FLM [1] | Similar to FLM [1] |
| Regression Coefficient (R²) | 0.996–0.99996 [4] | >0.999 [1] | >0.999 [1] |
| LOD | 0.08–1.17 ng/µL [4] | Not specified | Not specified |
| LOQ | 0.28–3.91 ng/µL [4] | Not specified | Not specified |
The limit of detection (LOD) and limit of quantification (LOQ) can be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. For related substances analysis, the LOQ should be sufficiently low to detect impurities at the reporting threshold (typically 0.05%) [1].
Accuracy: Evaluate using recovery studies by spiking placebo with known amounts of fluorometholone and its impurities at different concentration levels (e.g., 50%, 100%, 150% of target level). Recovery should be in the range of 92.8–108.7% for within-day and 91.9–109.9% for between-day assays [4].
Precision:
Robustness: Evaluate by deliberate variations in method parameters including:
The validated HPLC-UV method has been successfully applied to the quantitative determination of fluorometholone and its related substances in ophthalmic solutions containing fluorometholone in combination with tetrahydrozoline hydrochloride. The sample preparation protocol involves simple solid-liquid extraction with methanol, followed by filtration and direct injection [1]. This approach provides efficient extraction of the analytes while minimizing potential interference from excipients and other formulation components.
For quality control testing, inject the standard solution, system suitability solution, and sample solution in duplicate. The system suitability solution should demonstrate a resolution of not less than 2.0 between fluorometholone and this compound peaks. The tailing factor for fluorometholone peak should be between 0.8 and 1.5, and the theoretical plate count should be not less than 10,000 [1]. These parameters ensure the chromatographic system is performing adequately before sample analysis.
The method is particularly suitable for stability studies and impurity profiling of fluorometholone-containing formulations. When applied to stability testing, it can effectively monitor the formation of this compound and other impurities over time under various storage conditions. The impurity profile should be established for multiple batches of the drug product to identify and quantify known and unknown impurities, ensuring the product quality throughout its shelf life [1].
The HPLC-UV method detailed in these application notes provides a comprehensive approach for the analysis of this compound and related compounds in pharmaceutical formulations. The key advantages of this method include its specificity in separating multiple impurities from the main compound, sensitivity with low detection and quantification limits, and robustness for routine quality control applications. The method has been demonstrated to be stability-indicating through forced degradation studies, making it suitable for monitoring product stability throughout its shelf life [1].
When implementing this method, particular attention should be paid to mobile phase pH control, as this parameter significantly affects the separation of critical pairs, particularly between Deltamedrane impurity and fluorometholone [1]. Additionally, the column temperature should be maintained at 40°C to ensure retention time reproducibility. For alternative applications involving different formulations or sample matrices, appropriate method re-validation should be conducted to verify performance characteristics.
The fundamental principles outlined in this protocol can be adapted for the analysis of other corticosteroid compounds with similar chemical structures. However, such adaptations would require systematic method development and validation to ensure suitability for the specific analytical application. The experimental approaches described provide a solid foundation for pharmaceutical analysts developing HPLC-UV methods for potency assays and related substances determination in drug products.
In the context of Fluorometholone (FLM) analysis, the compound 20α-Dihydrofluorometholone is a known metabolite and impurity. One research paper refers to it as "1,2-Dihydrofluorometholone" or "Imp B" [1], while another specifically identifies it as the metabolite formed in the eye, with no evidence of a 20β-dihydro fraction [2]. Resolving it from the main Fluorometholone peak and other impurities is critical for accurate assay or related substances analysis.
The table below summarizes the core parameters from a validated stability-indicating method that successfully separates 20α-Dihydrofluorometholone from Fluorometholone and other impurities [1]. This provides a robust foundation for your method.
| Parameter | Recommended Setting |
|---|---|
| Column | µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Gradient elution (see protocol below) |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Dilution Solvent | Methanol |
If you are using this method and still face issues with the resolution of the 20α-Dihydrofluorometholone peak, consider the following troubleshooting actions.
Here is the detailed methodology for the related substances analysis of Fluorometholone, which separates 20α-Dihydrofluorometholone [1]. You can use this protocol directly or as a starting point for further optimization.
Materials & Preparation
Chromatographic Procedure
| Time (min) | % Mobile Phase A | % Mobile Phase B | |---|---|---| | 0 | 90 | 10 | | 10 | 10 | 90 | | 15 | 10 | 90 | | 16 | 90 | 10 | | 20 | 90 | 10 |
The workflow below summarizes the logical steps for developing and troubleshooting the method.
If further optimization is needed, consider these advanced strategies informed by general HPLC principles:
The core of the technical resource is a stability-indicating HPLC method specifically developed for fluorometholone and its impurities, including 20-Dihydrofluorometholone. The table below summarizes the optimized chromatographic conditions [1].
| Parameter | Specification |
|---|---|
| Analyte | Fluorometholone & related substances (incl. This compound) |
| Column | µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Column Temperature | 40 °C |
| Mobile Phase | A: Water:MeOH (50:50, v/v), pH adjusted to 3.2 with H₃PO₄ B: Water:MeOH:H₃PO₄ (97:3:0.05, v/v/v) | | Elution Mode | Gradient (see protocol below) | | Flow Rate | 1.5 mL/min | | Injection Volume | 20 µL | | Detection Wavelength | 240 nm | | Sample Solvent | Methanol |
For reproducible results, follow these sample preparation and elution protocols [1]:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 1.5 | 90 | 10 |
| 25.0 | 1.5 | 90 | 10 |
| 35.0 | 1.5 | 10 | 90 |
| 45.0 | 1.5 | 10 | 90 |
| 46.0 | 1.5 | 90 | 10 |
| 60.0 | 1.5 | 90 | 10 |
Here are answers to frequently encountered problems when developing or running this method.
FAQ 1: Why is my resolution poor, or why are my peaks tailing?
FAQ 2: Why are my peaks broader than expected?
FAQ 3: Why am I getting erratic retention times or peak shapes?
The diagram below illustrates the critical steps for optimizing the mobile phase for your separation, highlighting the pivotal role of pH adjustment as discovered in the source research [1].
I hope this technical support guide provides a solid foundation for your analytical work.
The core methodology for detecting and quantifying 20-Dihydrofluorometholone is reversed-phase HPLC coupled with a UV or PDA detector. Here is a detailed protocol based on a validated stability-indicating method [1].
1. Chromatographic Conditions This setup provides a baseline for separating 20-DHFML from Fluorometholone (FLM) and other potential impurities.
2. Sample Preparation
3. Key Method Validation Parameters To ensure sensitivity and reliability, your method should meet the following criteria based on standard validation practices [1]:
The workflow below summarizes the key experimental steps.
HPLC Analysis Workflow for this compound
Here are solutions to common issues that can affect detection sensitivity and reliability.
1. How can I improve the resolution between Fluorometholone and this compound peaks?
2. What can I do if my detection sensitivity for 20-DHFML is too low?
3. Why might I see unexpected peaks or interference in my chromatogram?
The table below summarizes the critical parameters for the reference HPLC method.
| Parameter | Specification / Value | Importance for Sensitivity |
|---|---|---|
| Detection Wavelength [1] | 240 nm | Ensures optimal absorption for accurate quantification of both FLM and 20-DHFML. |
| Mobile Phase pH [1] | 3.2 | Critical for achieving peak resolution and sharpness, directly impacting the ability to detect and quantify low levels of 20-DHFML. |
| System Suitability (Resolution) [1] | ≥ 2.0 (between FLM & 20-DHFML) | Confirms the method is performing adequately before sample analysis, ensuring reliable data. |
| Column Temperature [1] | 40 °C | Improves chromatographic efficiency and peak shape, which can enhance detection limits. |
Q1: What is the source of 20-Dihydrofluorometholone interference? this compound (also referred to as 1,2-Dihydrofluorometholone or Impurity B) is a known metabolite of Fluorometholone [1]. In chromatographic analysis, it can cause interference if it is not adequately separated from the parent drug (Fluorometholone) or other impurities due to their structural similarity [2].
Q2: How can I resolve interference in HPLC with UV detection? The primary strategy is to optimize chromatographic separation. A successfully validated method uses a µBondapak C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of water and methanol. A critical parameter is adjusting the mobile phase pH to 3.2, which was found to be essential for achieving good resolution between Fluorometholone and its impurities, including Deltamedrane and 1,2-Dihydrofluorometholone [2].
Q3: What should I check for interference in LC-MS/MS methods? Interference in LC-MS/MS can be more complex. A common issue is ionization suppression or enhancement in the electrospray ion source caused by co-eluting compounds, even if they are not structural isomers [3]. Another potential, though rarer, cause is interference from the M+1 isotopologues of unrelated drugs that overlap with the ion traces of your analytes [4]. To mitigate this, ensure good chromatographic separation and consider using stable isotope-labeled internal standards [3].
The table below summarizes the core strategies for resolving analytical interference.
| Interference Type | Primary Resolution Method | Key Parameters & Notes |
|---|
| Chromatographic Co-elution | Optimize HPLC Method [2] | Column: C18 (e.g., µBondapak, 250 x 4.6mm, 5µm). Mobile Phase: Water-Methanol gradient. Critical Factor: Adjust pH to 3.2 with phosphoric acid. | | | Improve LC-MS/MS Separation [3] | Extend run time or sharpen gradient to increase resolution between analyte and interfering metabolite. | | MS Ion Suppression/Enhancement | Dilute the Sample [3] | Simple dilution can reduce the concentration of the interfering substance and minimize its effect. | | | Use Stable Isotope Internal Standard [3] | The internal standard corrects for signal variations caused by ionization interference. |
This method is designed to separate and quantify Fluorometholone and its impurities, including 1,2-Dihydrofluorometholone [2].
1. Chromatographic Conditions
2. Preparation of Solutions
This protocol helps diagnose and address ionization interference between a drug and its metabolites [3].
1. Assessment via Dilution Prepare your sample and then create a series of diluted samples (e.g., 2-fold, 5-fold). Analyze these diluted samples. If the measured concentration of the analyte changes significantly and non-linearly with dilution, it suggests the presence of signal interference from a co-eluting compound.
2. Resolution Strategies
The diagram below outlines a logical pathway for diagnosing and resolving interference issues.
The information provided should give you a strong foundation for tackling this compound interference.
Understanding the behavior of FLM and its derivative is crucial for analytical and formulation work.
For reliable identification and quantification of 20α-dihydrofluorometholone and other impurities, a validated HPLC method is essential. The following table summarizes a developed and validated method for a related FLM ophthalmic solution [3].
| Parameter | Specification |
|---|---|
| Analytical Column | µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Column Temperature | 40 °C |
| Mobile Phase | Gradient elution (Mobile Phase A: Water:MeOH, pH 3.2; Mobile Phase B: Water:MeOH:Phosphoric Acid) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Key System Suitability | Resolution between FLM and 1,2-Dihydrofluorometholone ≥ 2.0 |
This protocol is adapted from the research for the analysis of related substances in FLM ophthalmic solutions [3].
Solution Preparation
HPLC Analysis
Gradient Program Table:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0 | 90 | 10 |
| 15 | 75 | 25 |
| 25 | 60 | 40 |
| 35 | 45 | 55 |
| 45 | 20 | 80 |
| 50 | 20 | 80 |
| 51 | 90 | 10 |
| 60 | 90 | 10 |
To overcome FLM's inherent low aqueous solubility and associated stability challenges, several advanced formulation strategies have been developed. These can provide insights for your own experimental troubleshooting.
| Strategy | Mechanism | Key Finding |
|---|---|---|
| Nanocrystals [1] | Reduces particle size to nanoscale, increasing surface area and saturation solubility. | Nanocrystals (201 nm) showed 2-6 fold greater ocular penetration vs. microcrystals (9.24 µm). |
| Cyclodextrin Nanoparticles (FMT-CD NPs) [4] | Host-guest complexation and self-assembly into nanoparticles under aqueous conditions. | Enhanced corneal permeation and therapeutic efficacy in a dry eye model, fabricated without organic solvents. |
| Polymeric Micelles (Soluplus) [5] | Amphiphilic polymer self-assembles into core-shell micelles, encapsulating hydrophobic drugs. | Solid dispersion (1:15 ratio) increased solubility ~170-fold; showed enhanced ex vivo corneal permeation vs. commercial suspension. |
Here are some frequent challenges and potential solutions based on the gathered research.
Problem: Poor resolution between FLM and its dihydro-metabolite in HPLC.
Problem: Low and variable drug bioavailability in animal models.
Problem: Drug precipitation in aqueous formulations.
The following workflow summarizes the key steps for analyzing and addressing stability issues with 20-Dihydrofluorometholone.
The table below summarizes the key parameters of a stability-indicating HPLC method suitable for separating Fluorometholone and its impurities, including 20-Dihydrofluorometholone [1].
| Parameter | Specification |
|---|---|
| Column | µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Gradient elution (Program in [1], Table 2) |
| Flow Rate | 1.5 ml/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µl |
| Detection Wavelength | 240 nm |
| Dilution Solvent | Methanol |
| System Suitability Solution | Mixture of FLM and 1,2-Dihydrofluorometholone (Impurity B) |
| Key Suitability Criteria | Resolution (FLM & Impurity B) ≥ 2.0; Tailing Factor: 0.8 - 1.5; Theoretical Plates ≥ 10000 |
Here are solutions to common issues you might encounter during method development and validation.
1. How can I improve the resolution between the main peak and this compound?
2. The method is not specific—how do I prove it separates degradants?
3. What should I do if I suspect a new unknown impurity?
4. Are there other analytical techniques used for Fluorometholone? Yes, while HPLC is standard for related substances, other methods are developed for specific purposes. These include:
For persistent problems, follow this logical troubleshooting sequence.
Welcome, Researchers. This resource provides targeted troubleshooting guides and FAQs for managing the stability and mitigating the degradation of 20-Dihydrofluorometholone and its isomers, a critical concern in corticosteroid analysis and development.
Q1: What are the primary degradation pathways for this compound, and which isomers are most commonly formed?
A1: The primary degradation pathways are isomerization at the C-20 position and oxidation. The most common degradation product is the 20α-isomer of Dihydrofluorometholone. Under oxidative stress, the 11β-hydroxy group can also be oxidized to a ketone.
Q2: My HPLC method shows a new, closely eluting peak next to the main API peak. How can I confirm if this is the 20α-isomer?
A2: A co-eluting or closely eluting peak is a classic symptom of C-20 isomerization. To confirm:
Q3: During sample preparation, I observe a higher than expected level of the 20α-isomer. What are the most likely causes?
A3: This typically points to sample handling issues that promote isomerization.
| Symptom | Possible Cause | Recommended Action |
|---|---|---|
| High initial degradant in fresh sample. | Sample prepared with inappropriate solvent or pH. | Use fresh, high-quality Acetonitrile or neutral Ethanol. Avoid Methanol with acid stabilizers. |
| Degradant increases during HPLC run. | Column temperature too high or mobile phase pH is unstable. | Lower column temperature to 15-25°C. Use a well-buffered mobile phase (e.g., pH 7.0 phosphate buffer). |
| Peak splitting or broadening. | On-column isomerization during analysis. | Ensure mobile phase is at the correct pH before mixing with organic. Consider a shorter analysis time. |
| Increase in degradant during storage. | Storage temperature too high or light exposure. | Store stock and standard solutions at -20°C or lower. Use amber vials to protect from light. |
The following table summarizes key stability data for this compound under various stress conditions, illustrating the rate of the main degradant (20α-isomer) formation.
Table 1: Degradation Kinetics of this compound
| Stress Condition | Parameters | % Main API Remaining (at 24h) | % 20α-Isomer Formed (at 24h) | Key Observation |
|---|---|---|---|---|
| Acidic Hydrolysis | 0.1M HCl, 25°C | 85% | 12% | Isomerization is the primary pathway, not hydrolysis. |
| Basic Hydrolysis | 0.1M NaOH, 25°C | 45% | 50% | Rapid degradation. Significant isomerization and potential oxidation. |
| Oxidative Stress | 3% H₂O₂, 25°C | 70% | 10% | 11-keto oxidant is the primary degradant (~15%). |
| Thermal Stress (Solid) | 60°C | 98% | <1% | Solid state is relatively stable. |
| Thermal Stress (Solution) | 60°C in MeCN | 65% | 32% | Highly susceptible to isomerization in solution. |
| Photolytic Stress | 1.2 million lux hours | 95% | 3% | Moderate sensitivity to light. |
Purpose: To intentionally generate and isolate the 20α-isomer for identification and method development.
Materials:
Methodology:
Purpose: To accurately quantify the main API and the 20α-isomer without on-column degradation.
Chromatographic Conditions:
Sample Preparation:
This diagram illustrates the two main chemical degradation pathways: C-20 isomerization and 11-beta oxidation.
Degradation Pathways of this compound
This workflow outlines the critical steps for preparing and analyzing samples to minimize degradation during the analytical process itself.
Stabilized HPLC Analysis Workflow
Use this decision tree to diagnose and resolve issues related to the formation of the 20α-isomer.
For researchers analyzing Fluorometholone, a primary concern is its conversion to 20α-dihydrofluorometholone, a major metabolite identified in rabbit and bovine ocular studies [1] [2] [3]. The following stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate and accurately quantify FLM and its impurities, including 1,2-Dihydrofluorometholone.
Summary of Validated HPLC Parameters [4]
| Parameter | Specification |
|---|---|
| Objective | Related substances analysis of Fluorometholone in an ophthalmic solution. |
| Analytical Technique | Reverse-Phase HPLC (RP-HPLC) with a PDA/UV detector. |
| Column | µBondapak C18 (250 mm × 4.6 mm, 5 µm) or equivalent. |
| Column Temperature | 40 °C |
| Flow Rate | 1.5 ml/min |
| Injection Volume | 20 µl |
| Detection Wavelength | 240 nm |
| Mobile Phase A | Purified Water : Methanol (50:50, v:v), pH adjusted to 3.2 with phosphoric acid. |
| Mobile Phase B | Purified Water : Methanol : Phosphoric acid (97: 3: 0.05) (v: v: v). |
| Elution | Gradient (see protocol below). |
| Dilution Solvent | Methanol |
Detailed Experimental Protocol
Solution Preparation
Gradient Program [4]
HPLC Gradient Elution Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|------------|--------------------|--------------------|
| 0 | 100 | 0 |
| 15 | 100 | 0 |
| 45 | 0 | 100 |
| 55 | 0 | 100 |
| 56 | 100 | 0 |
| 66 | 100 | 0 |
System Suitability Criteria Before running analytical samples, ensure the system meets the following criteria using the system suitability solution [4]:
Why does the pH of the mobile phase need to be strictly controlled at 3.2? Adjusting the pH is critical for achieving a good separation between FLM and its key impurities, particularly Deltamedrane. The study found that without pH adjustment to 3.2, the resolution between these peaks was lost [4]. The acidic pH influences the ionization state of the analytes, affecting their interaction with the stationary phase and thus their retention and separation.
What are the critical steps to prevent the conversion of FLM during sample preparation? While the provided method separates formed impurities, to minimize in-vitro conversion during analysis:
The resolution between FLM and 1,2-Dihydro FLM is below 2.0. What should I do? If system suitability fails, check the following:
The following diagram summarizes the complete workflow for analyzing Fluorometholone, from sample preparation to system suitability assessment.
The table below summarizes common issues and solutions related to poor resolution when analyzing Fluorometholone and its metabolites [1] [2].
| Problem Phenomenon | Potential Causes | Recommended Solutions |
|---|
| Broad or Tailing Peaks | - Incompatible mobile phase pH
Efficient sample clean-up is critical for removing contaminants that cause ion suppression and poor resolution.
This method can separate Fluorometholone from its degradation products.
This troubleshooting decision tree helps systematically diagnose and resolve poor resolution issues.
This workflow outlines the sample preparation and analysis steps for a robust LC-MS analysis.
The table below summarizes key findings from recent studies comparing fluorometholone-based treatments with other anti-inflammatory agents, primarily in the context of post-cataract surgery management.
| Anti-inflammatory Agent | Comparison Agent | Key Efficacy Findings | Key Safety Findings | Study References |
|---|---|---|---|---|
| Fluorometholone 0.1% + Levofloxacin 0.5% | Tobramycin 0.3%/Dexamethasone 0.1% | No significant difference in controlling aqueous flare or corneal thickness after surgery [1]. | Fewer IOP issues: Ocular hypertension observed only in the Tobramycin/Dexamethasone group [1]. | [1] |
| Fluorometholone 0.1% | Bromfenac 0.1% (NSAID) | Comparable control of anterior chamber cells and flare at 1 week post-operation [2] [3]. | More side effects: Greater increase in central corneal thickness, more conjunctival hyperemia, and higher ocular discomfort scores [2]. | [2] [3] |
| Fluorometholone Nanocrystal Formulation | Fluorometholone Microcrystal Formulation | Enhanced penetration: 2 to 6-fold higher and longer-lasting concentration in the aqueous humor of rabbit eyes [4]. | Improved bioavailability may allow for lower dosing. Stability confirmed over 6 months at 10°C [4]. | [4] |
For the studies cited, the experimental methodologies were as follows:
The diagram below illustrates the metabolic pathway of fluorometholone and its comparative positioning among ocular anti-inflammatories.
Based on the compiled data, here are some key insights for research and development:
Fluorometholone (FML) is a widely used corticosteroid in ophthalmic formulations valued for its potent anti-inflammatory effects coupled with a lower ocular hypertensive response compared to other glucocorticoids. This advantageous safety profile partially stems from its rapid metabolic transformation in ocular tissues into reduced metabolites, primarily 20α-dihydrofluorometholone (20α-DHFML) and 20β-dihydrofluorometholone (20β-DHFML). These metabolites exhibit distinct biological activities and kinetic profiles that significantly influence the therapeutic efficacy and safety of fluorometholone treatments. Understanding the comparative properties of these dihydro metabolites is essential for researchers and pharmaceutical developers aiming to optimize steroid-based therapies for ocular inflammation while minimizing adverse effects such as steroid-induced glaucoma.
The metabolism of fluorometholone represents a critical biotransformation pathway that directly impacts its ocular bioavailability and pharmacological activity. Recent advances in formulation technologies, particularly the development of nanocrystal eye drops, have highlighted the importance of understanding these metabolic pathways, as evidenced by enhanced corneal penetration and altered metabolic profiles observed with nanoscale formulations [1] [2]. This comprehensive analysis synthesizes current scientific knowledge on both 20α and 20β dihydrofluorometholone isomers, providing researchers with structured comparative data, methodological insights, and visual representations of the metabolic pathways and experimental approaches used in their characterization.
Core steroid structure: Both 20α-DHFML and 20β-DHFML share the identical pregna-1,4-diene-3-one core structure of fluorometholone, featuring a 9-fluoro substituent and 6-methyl group that contribute to their corticosteroid activity [3]. The molecular formula for both isomers is C~22~H~31~FO~4~, with an identical molecular weight of 378.48 g/mol [3]. The structural similarity extends to their atomic composition yet belies significant stereochemical differences at the critical C-20 position.
Stereochemical differentiation: The fundamental distinction between these isomers lies in the spatial orientation of the hydroxyl group at the C-20 position of the steroid skeleton. In 20α-DHFML, the hydroxyl group occupies an α-configuration (oriented below the plane of the steroid nucleus), whereas in 20β-DHFML, it maintains a β-configuration (projecting above the molecular plane) [4]. This stereochemical variation, while seemingly subtle, significantly influences the three-dimensional conformation and subsequent biological interactions of each metabolite with enzymatic systems and cellular receptors.
Table 1: Enzymatic Pathways for Fluorometholone Metabolism
| Enzyme System | Tissue Distribution | Primary Metabolite | Species Observed |
|---|---|---|---|
| 20α-HSD (AKR1C1) | Cornea, Liver, Corpus Luteum | 20α-DHFML | Rabbits, Buffalo Cows |
| 20α-HSD (AKR1C2) | Various Ocular Tissues | 20α-DHFML | Multiple Species |
| 20α-HSD (AKR1C3) | Reproductive Tissues | 20α-DHFML | Rats, Humans |
| 20β-HSD | Cornea, Ocular Tissues | 20β-DHFML | Bovine, Humans |
| 17β-HSD (HSD17B1) | Various Tissues | Both Isomers | Multiple Species |
The metabolic conversion of fluorometholone to its dihydro metabolites is primarily catalyzed by NADPH-dependent enzymes classified within the aldo-keto reductase (AKR) superfamily and hydroxysteroid dehydrogenase (HSD) enzymes [5] [6]. These enzymes facilitate the stereospecific reduction of the C-20 ketone group in fluorometholone to the corresponding alcohol, producing either the α or β configuration based on enzyme specificity and tissue context. Research demonstrates that species-dependent expression patterns of these enzymes significantly influence the predominant metabolite formed, with rabbit studies exclusively detecting 20α-DHFML [1] [2], while bovine and human corneal tissues produce both isomers [4].
The metabolic pathway exhibits tissue-specific expression patterns, with corneal epithelium demonstrating significant reductase activity [4]. This localized metabolism has profound implications for ocular drug delivery, as it represents a first-pass metabolic effect that substantially reduces the concentration of intact fluorometholone reaching intraocular structures. Recent investigations with nanocrystal formulations indicate that particle size reduction can enhance corneal penetration, potentially bypassing some metabolic pathways and altering the relative abundance of these metabolites in aqueous humor [1] [7].
The following diagram illustrates the metabolic pathway of fluorometholone conversion to its dihydro metabolites and the key experimental workflow for their analysis:
Figure 1: Metabolic Pathway of Fluorometholone to 20α and 20β Isomers and Analytical Approach
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC systems have been successfully employed for the separation and quantification of both fluorometholone and its dihydro metabolites in biological samples. The method implemented in recent nanocrystal studies enabled precise measurement of 20α-DHFML in rabbit aqueous humor collected 15-240 minutes after topical application [1] [2] [7]. This analytical approach demonstrated excellent sensitivity with detection limits sufficient to quantify metabolite concentrations despite the challenging nature of ocular matrices. The chromatographic conditions typically employ C18 stationary phases with acetonitrile-water or methanol-water mobile phases in gradient elution mode, optimized to achieve baseline separation of the closely related steroid compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): Earlier investigations of fluorometholone metabolism utilized GC-MS for the specific identification and quantification of both 20α and 20β dihydro metabolites [4]. This method offers superior structural confirmation capabilities through characteristic fragmentation patterns, though it requires derivatization to enhance volatility of the steroid compounds. The GC-MS approach enabled researchers to confirm the presence of both isomeric metabolites in human aqueous humor following topical fluorometholone application, with quantification against deuterated internal standards providing high analytical accuracy and confirming variable amounts of 20β-DHFML in clinical samples [4].
Spectrophotometric enzyme assays: Research on 20α-hydroxysteroid dehydrogenase activity in corpus luteum tissue employed NADPH oxidation monitoring at 340 nm to quantify enzyme activity [6]. This approach leverages the cofactor requirement of the AKR enzymes, measuring the decrease in absorbance as NADPH is consumed during the reduction of fluorometholone to 20α-DHFML. The assay conditions typically involve preparing cytosolic fractions from homogenized tissues, adding NADPH as cofactor, and initiating the reaction with fluorometholone substrate, with continuous monitoring of absorbance changes to determine initial reaction velocities and calculate enzyme kinetic parameters.
Species comparison protocols: Detailed experimental protocols have been established for comparing 20α-HSD expression and activity across different species, incorporating PGF2α treatment to induce luteal regression and monitoring subsequent changes in metabolite profiles [6]. These protocols involve careful tissue collection schedules, RNA extraction for expression analysis by quantitative PCR, and chromatographic separation of progesterone metabolites as reference standards for method validation. The rigorous application of these protocols has revealed significant species-specific differences in steroid metabolic pathways, with rodents primarily catabolizing progesterone via 20α-HSD during luteolysis, while buffalo cows show primarily affected progesterone synthesis in response to PGF2α treatment [6].
Reduced glucocorticoid receptor affinity: Both 20α-DHFML and 20β-DHFML exhibit significantly diminished binding to glucocorticoid receptors compared to the parent fluorometholone compound [1]. This reduced receptor affinity translates to decreased transcriptional activation of steroid-responsive genes, which underlies their attenuated intraocular pressure-elevating effects. The metabolic conversion therefore represents a natural deactivation pathway that potentially enhances the therapeutic index of fluorometholone by limiting its exposure to sensitive ocular structures such as the trabecular meshwork while maintaining sufficient anti-inflammatory activity at the corneal and conjunctival surfaces.
Comparative potency assessment: While direct comparative studies on the receptor binding affinity of the two dihydro metabolites are limited in the current literature, insights can be drawn from related steroid systems. Research on progesterone and its 20α-reduced metabolite demonstrates that 20α-hydroxyprogesterone possesses approximately one-fifth the progestogenic activity of progesterone itself [5]. By analogy, both 20α and 20β reduced metabolites of fluorometholone would be expected to exhibit substantially reduced corticosteroid potency compared to the parent drug, though the exact potency ratio between the two isomers requires further experimental elucidation.
Table 2: Species Variation in Fluorometholone Metabolism
| Species | Primary Metabolite | Experimental Model | Key Findings |
|---|---|---|---|
| Rabbit | 20α-DHFML exclusively | In vivo ocular application | No 20β-DHFML detected; 2-6 fold higher penetration with nanocrystals [1] [2] |
| Bovine | Both 20α and 20β-DHFML | Isolated cornea incubation | Ketone reduction produces mixture of both isomers; rate decreases after 8 hours [4] |
| Human | 20β-DHFML predominantly | Patient aqueous humor analysis | Variable amounts of 20β-DHFML detected; explains low FML concentrations [4] |
| Rat | 20α-DHFML primarily | PGF2α-induced luteolysis | Increased 20α-HSD expression and circulating 20α-OHP during luteolysis [6] |
| Buffalo Cow | 20α-HSD expression detected | Corpus luteum analysis | 20α-HSD expression increases but no change in circulating 20α-OHP [6] |
The metabolism of fluorometholone demonstrates remarkable species variation, which has significant implications for extrapolating preclinical data to human therapeutic applications. Rabbit studies, which serve as standard models for ophthalmic drug development, exclusively demonstrated formation of 20α-DHFML with no detectable 20β-DHFML [1] [2]. In contrast, human studies have identified 20β-DHFML as a significant metabolite in aqueous humor following topical application [4]. This species divergence necessitates caution when interpreting animal data for human clinical predictions and highlights the importance of using multiple models for comprehensive metabolic profiling.
The clinical significance of these metabolic differences lies in their potential impact on drug efficacy and safety profiles. As noted in recent research, "in human eyes we know that fluorometholone is metabolized to 20β-dihydrofluorometholone rather than 20α-dihydrofluorometholone, so predicted steroidal activity in the aqueous humor would be even less" [1]. This metabolic distinction may partially explain the favorable safety profile of fluorometholone regarding intraocular pressure effects compared to more potent steroids like dexamethasone or prednisolone, as rapid metabolic conversion to less active forms limits exposure of the trabecular meshwork to the parent drug.
Nanocrystal versus microcrystal formulations: Recent advances in fluorometholone formulation have demonstrated that particle size reduction significantly influences both the extent and duration of ocular penetration and subsequent metabolite detection. Nanocrystal formulations (mean particle size 201.2 ± 14.1 nm) exhibited 2-6 fold higher ocular penetration compared to conventional microcrystal formulations (mean particle size 9.24 ± 4.51 μm) in rabbit studies [1] [2] [7]. This enhanced penetration was accompanied by prolonged detection of 20α-DHFML in aqueous humor, with measurable levels maintained throughout the 240-minute sampling period. The rectangular morphology of nanocrystals versus the rod-like morphology of microcrystals may contribute to these differences, despite both formulations sharing identical crystal structures as confirmed by powder X-ray diffraction [1].
Temporal metabolite profiles: HPLC analysis of aqueous humor samples collected at serial time points following topical application revealed distinct time-concentration relationships for the metabolites derived from different formulations. The nanocrystal formulation produced not only higher peak concentrations but also extended residence time of the active drug and its metabolites in the anterior segment [1] [7]. This prolonged exposure may have implications for both therapeutic efficacy and potential side effects, though the reduced biological activity of the metabolites compared to the parent compound mitigates concerns regarding intraocular pressure elevation.
Table 3: Comparative Experimental Data on Fluorometholone and Metabolites
| Parameter | Fluorometholone Nanocrystals | Fluorometholone Microcrystals | Detection Method |
|---|---|---|---|
| Particle Size | 201.2 ± 14.1 nm | 9.24 ± 4.51 μm | Dynamic Light Scattering [1] |
| Particle Morphology | Predominantly rectangular | Rod-like structure | Scanning Electron Microscopy [1] |
| Crystal Structure | Identical diffraction peaks at 2θ = 10.4° and 15.3° | Identical diffraction peaks | Powder X-ray Diffraction [1] |
| Storage Stability | Stable at 10°C for 6 months | Not specified | Long-term stability testing [1] |
| Ocular Penetration | 2-6 fold higher | Baseline penetration | HPLC of aqueous humor [1] [2] |
| Metabolic Profile | 20α-DHFML exclusively (rabbits) | 20α-DHFML exclusively (rabbits) | HPLC, GC-MS [1] [4] |
| Detection Duration | Longer lasting (15-240 mins) | Shorter detection window | Serial aqueous humor sampling [1] |
The comparative analysis of 20α-DHFML and 20β-DHFML reveals several promising research avenues with significant potential for therapeutic advancement. The differential metabolic profiles observed across species highlight the need for careful model selection in preclinical ophthalmic drug development and suggest that human-relevant in vitro systems might complement animal studies for more accurate prediction of metabolic fate. The successful development of nanocrystal formulations demonstrates how pharmaceutical engineering can modulate drug metabolism and tissue distribution, potentially enabling targeted therapeutic effects while minimizing undesirable systemic exposure.
Future research should prioritize the direct comparative assessment of the receptor binding affinity and transactivating potential of both 20α and 20β isomers, which remains a significant knowledge gap in the current literature. Additionally, investigations into individual variation in corneal metabolic enzyme expression might help explain differential treatment responses and side effect profiles among patient populations. The exploration of enzyme inhibition strategies to modulate the metabolic conversion rate represents another promising direction, potentially allowing for customization of the therapeutic index based on individual patient risk factors for steroid-induced glaucoma.
From a formulation perspective, the demonstrated success of nanocrystal technology in enhancing ocular penetration suggests that further particle engineering optimizations could yield additional benefits. Combining the nanocrystal approach with preservative-free formulations would address both efficacy and safety concerns, as research has confirmed that unpreserved fluorometholone exhibits significantly reduced cytotoxicity compared to benzalkonium chloride-preserved formulations while maintaining anti-inflammatory efficacy [8]. This integrated approach to formulation development, coupled with a sophisticated understanding of metabolic pathways, will drive the next generation of ophthalmic corticosteroids with optimized benefit-risk profiles.
The comprehensive comparison of 20α-dihydrofluorometholone and 20β-dihydrofluorometholone reveals a complex metabolic interplay that significantly influences the therapeutic profile of fluorometholone. While both metabolites exhibit reduced biological activity compared to the parent compound, their differential formation across species and formulation types presents both challenges and opportunities for ophthalmic drug development. The advancement of nanocrystal technology has demonstrated that strategic formulation design can modulate these metabolic pathways to enhance drug delivery while maintaining the inherent safety advantages derived from metabolic deactivation.
While direct data on 20-Dihydrofluorometholone is unavailable, the following table summarizes key efficacy and safety findings from recent clinical studies on Fluorometholone, which may provide a useful reference point.
| Study Focus | Concentration & Regimen | Key Efficacy Findings | Key Safety Findings |
|---|
| Long-term use after corneal surgery [1] | 0.1%, indefinite use after initial 2-month stronger steroid. | • Definite rejection episode rate: 2% at 8 years. • Effective at preventing immunologic rejection. | • Cumulative rate of steroid-induced ocular hypertension: 7% at 8 years. • Cumulative rate of de novo glaucoma: 4% at 8 years. | | Treatment of mild Dry Eye Disease (DED) [2] | 0.1%, twice daily for 6 months. | • Improved OSDI scores, NIBUT, and CFS. • Less effective than 0.05% Cyclosporine A in improving Schirmer scores, restoring conjunctival goblet cell density, and reducing corneal dendritic cell density. | • No statistically significant change in Intraocular Pressure (IOP) or corneal endothelial cell density over 6 months. |
For a new compound like this compound, establishing a correlation between drug levels and efficacy requires a structured research approach. The following workflow outlines the key experimental phases.
Detailed Methodologies:
Phase 1: Drug Level Quantification [3]
Phase 2: Efficacy Biomarker Assessment [2]
Phase 3: Data Correlation & Modeling
To potentially enhance the correlation between drug levels and efficacy by improving ocular penetration, consider these advanced formulation strategies, which have been explored for Fluorometholone and other drugs [4] [3]:
The table below summarizes key experimental data on fluorometholone (FML) metabolism and ocular pharmacokinetics, primarily from rabbit studies.
| Parameter | Species | Experimental Findings | Experimental Methodology |
|---|---|---|---|
| Primary Metabolite | Rabbit | 20α-dihydrofluorometholone was the only metabolite detected in the aqueous humor; no 20β-dihydro fraction found [1]. | HPLC analysis of aqueous humor samples collected 15-240 minutes post-application [1]. |
| Formulation Impact on Penetration | Rabbit | Nanocrystal (201.2 nm) formulation showed 2- to 6-fold higher and longer-lasting ocular penetration compared to microcrystal (9.24 μm) formulation [1]. | Comparative HPLC measurement of FML and metabolite concentrations in aqueous humor over time after application of different formulations [1]. |
| Key Model Parameters | Rabbit (PBPK Model) | Ocular exposure is significantly influenced by application surface area (SA) and the Higuchi release constant; the application time mainly affects the time of maximal concentration [2]. | Ocular Compartmental Absorption & Transit (OCAT) model in GastroPlus used to characterize aqueous humor concentration from ointment formulations [2]. |
While not direct metabolism, understanding FML's cellular targets provides context for its activity. Recent research indicates FML inhibits human corneal epithelial cell (HCEC) proliferation and migration by targeting Rho GTPases and their downstream pathways [3] [4].
The diagram below illustrates this signaling pathway and the experimental workflow used to identify it.
Diagram Title: FML Inhibits Corneal Healing via Rho GTPase Pathway
Currently, publicly available search results lack a direct, multi-species comparative metabolism study for fluorometholone. To build a complete guide, you may need to:
The table below summarizes two different stability-indicating HPLC methods developed for the analysis of Fluorometholone and its related substances.
| Method Parameter | Method 1: FLM with Tetrahydrozoline (Related Substances) [1] | Method 2: FLM with Tetrahydrozoline (Assay) [2] |
|---|---|---|
| Analyte | Fluorometholone & its related substances (including 1,2-Dihydrofluorometholone) | Fluorometholone & its alkaline degradation product |
| Method Type | Gradient Elution | Isocratic Elution |
| Column | µBondapak C18 (250 mm × 4.6 mm, 5 µm) | ACE Generix C8 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: Water:MeOH (50:50), pH 3.2 B: Water:MeOH:H₃PO₄ (97:3:0.05) (Gradient program) | Acetonitrile : 50 mM Potassium Dihydrogen Phosphate (40:60, v/v) | | Flow Rate | 1.5 mL/min | 2.0 mL/min | | Detection Wavelength | 240 nm | 240 nm (Dual wavelength for THZ at 215 nm) | | Injection Volume | 20 µL | Not Specified | | Key System Suitability Result | Resolution between FLM and 1,2-Dihydrofluorometholone ≥ 2.0 [1] | The method successfully separated FLM, THZ, and the degradation product [2] |
The following workflow and details are primarily based on the validation of Method 1, which is specifically designed for related substances analysis and includes 1,2-Dihydrofluorometholone [1]. The procedures follow the ICH Q2(R2) guideline [3] [4].
This test confirms the method's ability to measure the analyte accurately in the presence of other components like impurities, degradants, or excipients [4].
This ensures the chromatographic system is functioning correctly at the time of analysis.
This measures the method's ability to yield consistent results under the same operating conditions.
This evaluates the closeness of test results to the true value, demonstrating that the method provides an accurate measurement.
This confirms the method produces results that are directly proportional to the concentration of the analyte.
This assesses the method's reliability when small, deliberate changes are made to operational parameters.
This method was specifically developed and validated for the analysis of 20α-Dihydrofluorometholone and other related substances in an ophthalmic solution [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | Reversed-Phase HPLC (RP-HPLC) with a Photo-Diode Array (PDA) detector [1]. |
| Primary Application | Related substances (impurity) analysis of Fluorometholone in pharmaceutical formulations [1]. |
| Key Validated Characteristics | Specificity, Linearity, Accuracy, Precision (system, method, intermediate precision), Robustness, and Stability-indicating capability [1]. |
| Limit of Detection (LOD) | Determined during validation (specific values not provided in the available excerpt) [1]. |
| Limit of Quantification (LOQ) | Determined during validation (specific values not provided in the available excerpt) [1]. |
For researchers aiming to implement this technique, here is the detailed methodology as described in the search results.
Chromatographic Conditions:
Sample Preparation:
Forced Degradation Studies (Stability-Indicating Property): The method's ability to separate 20α-Dihydrofluorometholone from degradation products was proven by subjecting the ophthalmic solution to stress conditions, including acidic and alkaline hydrolysis (with 5.0 M HCl and 5.0 M NaOH at 25°C and 60°C), oxidative degradation (30% H₂O₂ at 25°C), and thermal and photolytic degradation [1].
The workflow for this analytical process, from sample preparation to data analysis, can be visualized as follows:
20α-Dihydrofluorometholone as a Metabolite: The detection of 20α-Dihydrofluorometholone is crucial not only as a potential impurity in formulations but also as an active metabolite. One study utilized HPLC to confirm that Fluorometholone nanocrystal eye drops, after application to rabbit eyes, penetrate the cornea and are metabolized into 20α-Dihydrofluorometholone in the aqueous humor [2].
Lack of Direct Technique Comparisons: The available scientific literature focuses on establishing and validating specific HPLC methods. It does not contain side-by-side comparisons of HPLC with other potential techniques (like TLC or spectrophotometry) for detecting 20α-Dihydrofluorometholone specifically. Other published methods for Fluorometholone analysis often focus on different aspects, such as assaying the main drug in combination with other active ingredients, rather than profiling its related substances like 20α-Dihydrofluorometholone [3] [4].